BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 2-Formyl-4-
(trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2-Methoxy-5-
Compound Name: _
(trifluoromethoxy)benzaldehyde

Cat. No.: B130969

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, and predicted
physicochemical and spectroscopic properties of 2-Formyl-4-(trifluoromethoxy)anisole. Due to
the limited availability of direct experimental data for this specific compound, this guide
leverages established chemical principles and spectroscopic data from analogous structures to
provide a robust characterization profile.

Introduction

2-Formyl-4-(trifluoromethoxy)anisole is an aromatic aldehyde with a unique combination of
functional groups: a formyl group, a methoxy group, and a trifluoromethoxy group. The
trifluoromethoxy (-OCF3) group is of particular interest in medicinal chemistry and materials
science. It is a highly lipophilic and electron-withdrawing substituent that can significantly
enhance a molecule's metabolic stability, binding affinity, and bioavailability. The presence of
the aldehyde and methoxy groups provides reactive handles for further chemical modifications,
making this compound a potentially valuable building block for the synthesis of novel
pharmaceuticals and advanced materials.

Proposed Synthesis

The introduction of a formyl group onto the aromatic ring of 4-(trifluoromethoxy)anisole is most
effectively achieved via an electrophilic aromatic substitution reaction. The Vilsmeier-Haack
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reaction is a well-established method for the formylation of electron-rich aromatic compounds
and is the proposed route for the synthesis of 2-Formyl-4-(trifluoromethoxy)anisole.[1][2][3] The
methoxy group is a strong activating group and an ortho-, para-director. Since the para position
is already occupied by the trifluoromethoxy group, formylation is expected to occur
predominantly at the ortho position.

Experimental Workflow: Vilsmeier-Haack Formylation

4-(trifluoromethoxy)anisole Vilsmeier Reagent (POCI3, DMF)

Vilsmeier-Haack Reaction
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Caption: Proposed synthesis of 2-Formyl-4-(trifluoromethoxy)anisole.
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Physicochemical Properties

The following table summarizes the known properties of the starting material, 4-

(trifluoromethoxy)anisole, and the predicted properties for the target compound, 2-Formyl-4-

(trifluoromethoxy)anisole.

4- 2-Formyl-4-
Property (Trifluoromethoxy) (trifluoromethoxy)a Reference
anisole nisole (Predicted)
CAS Number 710-18-9 Not available [4]
Molecular Formula C8H7F302 C9H7F303
Molecular Weight 192.14 g/mol 220.14 g/mol [4]
Colorless to light Colorless to yellow
Appearance o _ _
yellow liquid solid or ail
Boiling Point 164 °C > 164 °C
Density 1.266 g/mL at 25 °C >1.266 g/mL
Refractive Index n20/D 1.432 Not available

Solubility

Soluble in common

organic solvents

Soluble in common

organic solvents

Spectroscopic Characterization (Predicted)

The following tables outline the expected spectroscopic data for 2-Formyl-4-

(trifluoromethoxy)anisole based on the analysis of its functional groups and comparison with

similar structures.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Chemical Coupling
1H NMR Shift (9, Multiplicity Integration Constant (J, Assignment
ppm) Hz)
Proton ~10.3 S 1H - -CHO
Ar-H (ortho to
~7.5 d 1H ~2-3
-CHO)
Ar-H (meta to
~7.3 dd 1H ~8-9, ~2-3 -CHO, ortho
to -OCH3)
Ar-H (meta to
~7.1 d 1H ~8-9 -CHO, meta
to -OCH3)
~3.9 S 3H - -OCH3
13C NMR Chemical Shift (6, ppm) Assignment
Carbon ~190 -CHO
~160 Ar-C-OCH3
~148 (g, J = 257 Hz) -OCF3

~135 Ar-C (ortho to -CHO)

Ar-C (meta to -CHO, ortho to -
~125

OCH3)
~120 Ar-C-CHO

Ar-C (meta to -CHO, meta to -
~115

OCH3)
~56 -OCH3

4.2. Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
~3050-3100 Medium Aromatic C-H Stretch
~2950-2850 Medium Aliphatic C-H Stretch (-OCH3)
] Aldehyde C-H Stretch (Fermi
~2820, ~2720 Medium, Weak
doublet)
~1690-1710 Strong Aldehyde C=0 Stretch
~1600, ~1480 Medium-Strong Aromatic C=C Stretch
Asymmetric C-O-C Stretch
~1250-1300 Strong
(Aryl ether)
~1150-1210 Very Strong C-F Stretch (-OCF3)
Symmetric C-O-C Stretch (Aryl
~1020-1080 Strong
ether)
4.3. Mass Spectrometry (MS)
mlz Interpretation
220 [M]+ (Molecular ion)
219 [M-H]+
191 [M-CHQJ+
151 [M-OCF3]+
77 [C6H5]+ (Phenyl cation)

Aromatic aldehydes generally show a strong molecular ion peak.[5] Key fragmentation patterns
include the loss of a hydrogen atom ([M-1]) and the loss of the formyl group ([M-29)).[6][7][8]

Experimental Protocols

General Procedure for the Vilsmeier-Haack Formylation of 4-(trifluoromethoxy)anisole:
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Disclaimer: This is a generalized protocol and should be adapted and optimized by a qualified
chemist. All work should be performed in a well-ventilated fume hood with appropriate personal
protective equipment.

o Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a
magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride
(POCI3, 1.1 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-
dichloroethane) to 0 °C in an ice bath.

o Formation of the Vilsmeier Reagent: Add anhydrous N,N-dimethylformamide (DMF, 1.2
equivalents) dropwise to the cooled POCI3 solution with vigorous stirring. The Vilsmeier
reagent will form as a solid or a viscous oil. Allow the mixture to stir at 0 °C for 30 minutes.

o Addition of Substrate: Dissolve 4-(trifluoromethoxy)anisole (1.0 equivalent) in the same
anhydrous solvent and add it dropwise to the Vilsmeier reagent mixture at O °C.

o Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and then heat to reflux (the specific temperature and time will require
optimization, typically 2-6 hours). Monitor the reaction progress by thin-layer chromatography
(TLC).

o Workup: Cool the reaction mixture to room temperature and then pour it slowly into a beaker
of crushed ice containing a saturated aqueous solution of sodium acetate or sodium
bicarbonate to neutralize the acid and hydrolyze the intermediate iminium salt. Stir vigorously
until the hydrolysis is complete.

o Extraction: Transfer the mixture to a separatory funnel and extract the product with an
organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

e Washing: Wash the combined organic layers with water and then with brine.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or
magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary
evaporator.

 Purification: Purify the crude product by column chromatography on silica gel using an
appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2-
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Formyl-4-(trifluoromethoxy)anisole.

Potential Biological Significance

While the specific biological activity of 2-Formyl-4-(trifluoromethoxy)anisole is not documented,
its structural motifs are present in various biologically active molecules. The trifluoromethoxy
group is a known bioisostere for other functional groups and can modulate the pharmacokinetic
and pharmacodynamic properties of a drug candidate. The aldehyde functionality can
participate in the formation of Schiff bases with amino groups in biological targets or serve as a
precursor for other functional groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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